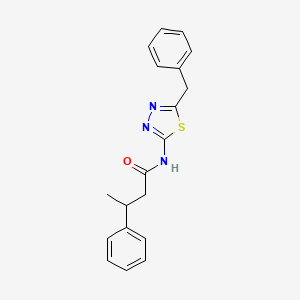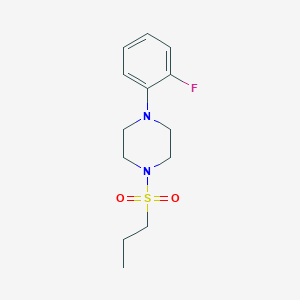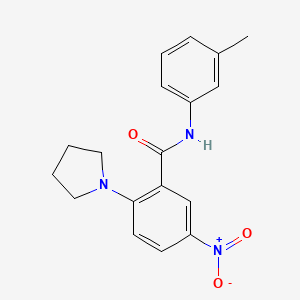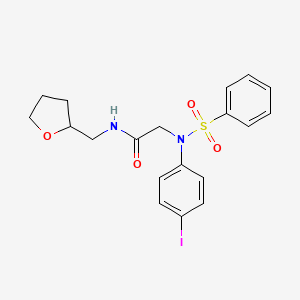![molecular formula C21H28N2O5S B4087866 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide](/img/structure/B4087866.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide
Overview
Description
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Mechanism of Action
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide selectively targets mutant forms of EGFR, specifically the T790M mutation, which is the most common mechanism of resistance to first-generation EGFR TKIs. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide irreversibly binds to the ATP-binding site of the mutant EGFR, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide has been shown to inhibit the growth and proliferation of EGFR-mutant NSCLC cells in vitro and in vivo. It also induces apoptosis, or programmed cell death, in these cells. In clinical trials, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide has been shown to have a high response rate and prolonged progression-free survival in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs.
Advantages and Limitations for Lab Experiments
One advantage of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide is its selectivity for mutant forms of EGFR, which allows for targeted therapy and reduces the risk of off-target effects. However, one limitation is that the T790M mutation is not present in all cases of EGFR-mutant NSCLC, and therefore, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide may not be effective in all patients.
Future Directions
For N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide include the development of combination therapies with other targeted agents or immunotherapies to improve its efficacy and overcome resistance mechanisms. Additionally, further research is needed to identify predictive biomarkers that can help select patients who are most likely to benefit from N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide. Finally, the development of more potent and selective EGFR TKIs could further improve the treatment of EGFR-mutant NSCLC.
Scientific Research Applications
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant efficacy in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide has also been shown to have a favorable safety profile, with fewer adverse events than first-generation EGFR TKIs.
properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-5-19(28-16-11-9-8-10-12-16)21(24)22-18-15-17(13-14-20(18)27-4)29(25,26)23(6-2)7-3/h8-15,19H,5-7H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXBVTANQQADEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)OC)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzamide](/img/structure/B4087786.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4087794.png)
![2-amino-4-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4087798.png)

![1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B4087808.png)


![1-(4-ethylphenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4087833.png)
![N-allyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4087837.png)


![7-(3-chlorophenyl)-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087871.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(mesitylmethyl)methanamine](/img/structure/B4087875.png)
![ethyl 4-({[(6-bromo-7-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4087883.png)